molecular formula C16H23N B13333878 (R)-2-(4-Cyclohexylphenyl)pyrrolidine

(R)-2-(4-Cyclohexylphenyl)pyrrolidine

Cat. No.: B13333878
M. Wt: 229.36 g/mol
InChI Key: CDDKGFWIDDKMTE-MRXNPFEDSA-N
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Description

(R)-2-(4-Cyclohexylphenyl)pyrrolidine is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a privileged scaffold found in numerous biologically active molecules and approved drugs, known for its ability to contribute to key pharmacodynamic and pharmacokinetic properties . The stereochemistry of the compound, indicated by the (R)-configuration, is often critical for selective interactions with biological targets, making it a valuable building block for developing enantioselective ligands and probes. The structure combines a hydrophobic cyclohexylphenyl group with a basic pyrrolidine nitrogen, a feature common in molecules designed to interact with enzymes and receptors in the central nervous system . Researchers utilize this and similar pyrrolidine-based compounds in the design and synthesis of potential therapeutic agents, with applications spanning from acetylcholinesterase inhibitors for neurodegenerative diseases to novel antimicrobials and anticancer agents . The compound serves as a versatile intermediate for further functionalization, including the creation of hybrid molecules and incorporation into complex polycyclic frameworks to explore structure-activity relationships. This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H23N

Molecular Weight

229.36 g/mol

IUPAC Name

(2R)-2-(4-cyclohexylphenyl)pyrrolidine

InChI

InChI=1S/C16H23N/c1-2-5-13(6-3-1)14-8-10-15(11-9-14)16-7-4-12-17-16/h8-11,13,16-17H,1-7,12H2/t16-/m1/s1

InChI Key

CDDKGFWIDDKMTE-MRXNPFEDSA-N

Isomeric SMILES

C1CCC(CC1)C2=CC=C(C=C2)[C@H]3CCCN3

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3CCCN3

Origin of Product

United States

Theoretical and Computational Investigations of R 2 4 Cyclohexylphenyl Pyrrolidine

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of organic reactions, including those for synthesizing substituted pyrrolidines. By calculating the electronic structure of molecules, DFT can map out entire reaction energy profiles, providing detailed information about intermediates and transition states.

The synthesis of 2-substituted pyrrolidines can be achieved through various routes, such as the tandem aza-Cope–Mannich reaction or 1,3-dipolar cycloadditions. emich.eduacs.orgacs.org DFT calculations are instrumental in elucidating the complex mechanisms of these reactions. Researchers can model the geometry of transition states—the highest energy point along a reaction coordinate—and calculate the associated activation energy (energy barrier).

For instance, in the iridium-catalyzed reductive generation of an azomethine ylide for pyrrolidine (B122466) synthesis, DFT calculations have shown that the transition structures in the subsequent cycloaddition step determine the reaction's selectivity. acs.org The calculations can reveal the degree of asynchronicity in bond formation and the specific interaction energies between the reacting molecules, which govern the regiochemical and diastereochemical outcomes. acs.org Similarly, studies on the stereoselective synthesis of cyclobutanes from pyrrolidines have used DFT to identify the rate-determining step as the simultaneous cleavage of two C–N bonds, proceeding through a 1,4-biradical intermediate. acs.org

These computational approaches allow for a comparison of different reaction pathways. The calculated activation barriers can shed light on factors that determine the observed product ratios and suggest ways to improve reaction conditions for better stereoselectivity. acs.org

Table 1: Representative Calculated Activation Energies in Pyrrolidine-Related Reactions

Reaction Type System Computational Method Calculated Activation Barrier (kcal/mol) Reference
Pyrrolidine Contraction Phenyl-substituted pyrrolidine M06-2X-D3/Def2SVP 17.7 acs.org
Dehydrogenation Pyrrolidine Borane (uncatalyzed) CBS-QB3 > B–N bond dissociation energy whiterose.ac.uk

A primary goal of computational studies on chiral molecules is to predict and explain stereoselectivity. emich.edu For the synthesis of a specific enantiomer like (R)-2-(4-Cyclohexylphenyl)pyrrolidine, it is crucial to control the formation of the chiral center at the C2 position of the pyrrolidine ring. DFT calculations can predict the stereochemical outcome by comparing the activation energies of the transition states leading to the different possible stereoisomers (e.g., R vs. S).

The enantiomeric ratio (er) is related to the difference in the Gibbs free energy of activation (ΔΔG‡) between the two competing pathways. A lower activation barrier for the transition state leading to the R-enantiomer would mean this product forms faster and is therefore the major product. Computational studies have explored how factors like bulky substituents, the identity of a Lewis acid catalyst, or the presence of chiral ligands influence these energy barriers. acs.orgnih.govchemrxiv.org For example, research on gold(I) catalysts bearing chiral 2,5-diarylpyrrolidines demonstrated that non-covalent interactions between the substrate and the catalyst's chiral pocket direct the specific enantioselective folding, a phenomenon that can be modeled and rationalized with DFT. nih.gov In some cases, the steric bulk of a chiral catalyst can lead to prohibitively high activation barriers for the formation of one stereoisomer, thereby enhancing product selectivity. acs.org

Conformational Analysis and Stability Studies Using Computational Methods

For this compound, the large cyclohexylphenyl group at the C2 position will have a strong preference for an equatorial or pseudo-equatorial position to minimize steric hindrance. Computational methods can precisely quantify the energy differences between various conformers. researchgate.netresearchgate.net Studies on simpler 2-substituted pyrrolidines, such as 2-tert-butylpyrrolidine, have established the energetic landscape of different ring puckers and substituent orientations. ub.eduacs.org For example, DFT calculations (M06-2X/6-311+G(d,p)) on a model 2-tert-butylpyrrolidinium ion showed that the C3-down-C4-up conformer is more stable than the C3-up-C4-down conformer by 0.4 kcal/mol. ub.edu While these energy differences are small, they can dictate the dominant conformation in solution. researchgate.net

The analysis often involves a systematic conformational search followed by geometry optimization and energy calculation for each unique conformer. researchgate.net The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics. researchgate.net

Table 2: Calculated Relative Energies of Pyrrolidine Conformers

Compound/System Conformation 1 Conformation 2 Energy Difference (kcal/mol) Computational Method Reference
2-tert-butylpyrrolidinium ion C3-down-C4-up C3-up-C4-down 0.4 M06-2X/6-311+G(d,p) ub.edu
2-tert-butylpyrrolidinium ion E isomer Z isomer 2.1 M06-2X/6-311+G(d,p) ub.edu

Molecular Dynamics and Advanced Simulation Techniques in Pyrrolidine Research

While DFT studies are excellent for analyzing static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, solvent interactions, and binding events on a timescale of nanoseconds to microseconds.

In the context of pyrrolidine research, MD simulations are frequently used to study how pyrrolidine derivatives interact with biological targets, such as proteins or enzymes. nih.govnih.govresearchgate.net For a compound like this compound, MD simulations could be used to model its binding to a receptor pocket. These simulations can assess the stability of the molecule within the binding site over a trajectory (e.g., 100 ns), identify key intermolecular interactions like hydrogen bonds and hydrophobic contacts, and analyze the flexibility of both the ligand and the protein. nih.govtandfonline.com

Advanced techniques are often coupled with MD simulations to provide more quantitative data. For example, the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method can be used to calculate the binding free energy of a ligand to a protein, providing a theoretical estimation of binding affinity. tandfonline.com Such simulations have been used to identify novel pyrrolidine-based inhibitors for various biological targets, demonstrating the stability of the compounds in the target protein's binding site. nih.govnih.gov

Structure Activity Relationship Sar Investigations of R 2 4 Cyclohexylphenyl Pyrrolidine Analogues

Impact of Chiral Configuration on Molecular Interactions and Activity

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in medicinal chemistry, as biological systems are inherently chiral. nih.gov The spatial arrangement of atoms in a molecule, known as its absolute configuration, can profoundly affect its interaction with chiral biological targets such as receptors and enzymes. nih.govwikipedia.org For chiral compounds like 2-(4-Cyclohexylphenyl)pyrrolidine, the two enantiomers, (R) and (S), can exhibit significantly different biological activities.

The differential effects of (R)- and (S)-enantiomers are a well-documented phenomenon in pharmacology. nih.govyoutube.com One enantiomer may elicit the desired therapeutic effect, while the other may be less active, inactive, or even responsible for adverse effects. nih.govyoutube.com This disparity arises from the three-dimensional structure of the drug molecule and its complementary fit with the binding site of a biological target. nih.gov For a drug to be effective, specific functional groups must align correctly with corresponding regions of the binding site. nih.gov The inactive enantiomer, due to its different spatial arrangement, may be unable to achieve this optimal interaction. nih.gov

While specific comparative studies on the (R)- and (S)-enantiomers of 2-(4-cyclohexylphenyl)pyrrolidine are not extensively detailed in the provided search results, the general principles of stereochemistry in drug action strongly suggest that the two enantiomers would exhibit different biological profiles. nih.gov Research on other chiral molecules has consistently demonstrated that the biological activity often resides in a single enantiomer. nih.gov

The stereochemistry of a ligand is a critical determinant in its interaction with a receptor. nih.gov The binding of a ligand to a receptor is a highly specific process, often likened to a lock and key mechanism, where the three-dimensional shape of the ligand is crucial for a proper fit. youtube.com Enantiomers, having different spatial arrangements of atoms, can interact differently with the chiral environment of a receptor binding site. nih.govlibretexts.org

Computational studies and experimental data on various chiral ligands have shown that enantiomers can bind to different residues within the receptor's active site. nih.gov This differential binding can lead to variations in binding affinity, efficacy, and the conformational changes induced in the receptor upon binding. nih.gov For instance, the binding of an agonist is often an enthalpy-driven process, while antagonist binding is typically entropy-driven, and the stereochemistry of the ligand can influence these thermodynamic parameters. nih.gov

Systematic Modification of the 4-Cyclohexylphenyl Moiety and its Influence on Activity

The 4-cyclohexylphenyl group is a significant structural feature of (R)-2-(4-Cyclohexylphenyl)pyrrolidine, and its modification can have a profound impact on the compound's biological activity. SAR studies often involve systematically altering this moiety to probe its role in ligand-receptor interactions and to optimize the compound's properties.

While specific SAR data for analogues of this compound with modifications to the 4-cyclohexylphenyl moiety were not found in the provided search results, general principles of medicinal chemistry suggest that changes to this group would influence activity. For example, altering the size, shape, and electronics of this group could affect how the molecule fits into its binding site and interacts with surrounding amino acid residues.

Research on other molecular scaffolds has shown that modifications to similar phenyl or cyclohexyl rings can significantly alter biological activity. For instance, in a series of melanocortin-3 receptor (MC3R) small-molecule ligands, variations in the R5 position, which included a 4-t-butyl-cyclohexyl-methyl group, were found to be important for activity. nih.gov

The following table illustrates hypothetical modifications to the 4-cyclohexylphenyl moiety and their potential impact on activity, based on general SAR principles.

Modification to 4-Cyclohexylphenyl MoietyRationale for ModificationPotential Impact on Activity
Replacement of cyclohexyl with smaller alkyl groups (e.g., methyl, ethyl) To probe the importance of the size and lipophilicity of the cyclohexyl group.May decrease activity if a large, hydrophobic group is required for optimal binding.
Introduction of substituents on the phenyl ring (e.g., fluoro, chloro, methyl) To investigate the electronic and steric effects on binding.Substituents could enhance or decrease activity depending on their position and properties. For example, a halogen could form a halogen bond with the receptor, potentially increasing affinity.
Replacement of the phenyl ring with other aromatic or heteroaromatic rings To explore the necessity of the phenyl ring for activity and to introduce new interaction points.Could lead to improved activity or selectivity, depending on the nature of the new ring system.
Alteration of the linkage between the cyclohexyl and phenyl rings To modify the conformational flexibility of the molecule.May affect the ability of the molecule to adopt the optimal conformation for binding.

Role of Pyrrolidine (B122466) Ring Substitutions in Modulating Activities

The pyrrolidine ring is a common scaffold in many biologically active compounds due to its ability to explore pharmacophore space effectively and contribute to the stereochemistry of the molecule. nih.gov Substitutions on the pyrrolidine ring can significantly modulate the biological activity of this compound analogues.

The position, nature, and stereochemistry of substituents on the pyrrolidine ring can influence its conformation and its interaction with biological targets. nih.gov For example, substituents at the C-3 and C-4 positions can affect the puckering of the ring, while substituents at the C-2 position can alter the basicity of the nitrogen atom. nih.gov

SAR studies on various pyrrolidine-containing compounds have demonstrated the importance of ring substitutions. For instance, in a series of pyrrolidine-2,5-diones, the nature of the substituent at the 3-position was found to strongly influence anticonvulsant activity. nih.gov Similarly, for a class of PPARα/γ dual agonists, a cis-configuration of substituents at the 3 and 4-positions of the pyrrolidine ring was preferred over the trans orientation. nih.gov

The following table summarizes the potential effects of substitutions at different positions of the pyrrolidine ring, based on findings from various studies on pyrrolidine derivatives.

Position of SubstitutionType of SubstituentPotential Effect on Activity
N-1 (Nitrogen) Alkyl, aryl, acyl groupsCan influence the basicity and nucleophilicity of the nitrogen, potentially affecting interactions with the receptor. nih.gov
C-2 Alkyl, aryl groupsCan impact the overall shape of the molecule and its fit within the binding site. The stereochemistry at this position is crucial.
C-3 Alkyl, hydroxyl, amino groupsCan affect the ring's conformation and introduce new points of interaction. Stereochemistry at this position can be critical for activity. nih.gov
C-4 Alkyl, hydroxyl groupsCan influence the puckering of the pyrrolidine ring and provide additional binding interactions. nih.gov
C-5 Alkyl, aryl groupsCan alter the steric profile of the molecule and its orientation in the binding pocket.

Computational Approaches to SAR and Quantitative Structure-Activity Relationship (QSAR)

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for understanding and predicting the biological activity of compounds based on their molecular structures. frontiersin.orgwu.ac.th These approaches are instrumental in rational drug design, allowing for the in silico screening of virtual libraries of compounds and the prioritization of candidates for synthesis and biological testing.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org This is achieved by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed activity. wu.ac.th Molecular descriptors can encode various aspects of a molecule's structure, including its physicochemical properties (e.g., logP, molecular weight), topological features, and electronic properties. frontiersin.orgresearchgate.net

The development of a predictive QSAR model typically involves the following steps:

Data Set Selection: A set of compounds with known biological activities is compiled. This set is usually divided into a training set for model development and a test set for external validation.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the data set.

Model Building: Statistical techniques such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that relates the descriptors to the biological activity. wu.ac.th

Model Validation: The predictive power of the model is assessed using various statistical parameters and by its ability to accurately predict the activity of the compounds in the test set. nih.gov

For this compound analogues, a QSAR model could be developed to predict their activity based on descriptors that capture the structural variations within the series. For example, descriptors related to the size and hydrophobicity of the 4-cyclohexylphenyl moiety, as well as the electronic and steric properties of substituents on the pyrrolidine ring, would likely be important.

The following table provides examples of descriptors that could be used in a QSAR model for this class of compounds.

Descriptor TypeExample DescriptorsInformation Encoded
Physicochemical LogP, Molecular Weight, Polar Surface AreaHydrophobicity, size, and polarity of the molecule.
Topological Wiener Index, Connectivity IndicesThe branching and connectivity of the atoms in the molecule.
Quantum Chemical HOMO/LUMO energies, Dipole MomentElectronic properties and reactivity of the molecule.
3D Descriptors van der Waals surface area, Molecular shape indicesThe three-dimensional shape and size of the molecule.

By identifying the key molecular features that contribute to activity, QSAR models can guide the design of new, more potent analogues of this compound. nih.gov

Q & A

Q. What are the established synthetic routes for (R)-2-(4-Cyclohexylphenyl)pyrrolidine, and what are their limitations?

Methodological Answer: The synthesis of this compound typically involves reductive cyclization of β-aroylpropionitrile derivatives. For example, Rupe and Knott’s method (Procedure C/F) uses hydrogenation to cyclize intermediates into pyrrolidines . However, challenges include:

  • Byproduct formation : Demethylation attempts with hydriodic acid may yield resinous products instead of pure compounds .
  • Substrate specificity : Cyclization fails for certain intermediates (e.g., 4-biphenylyl derivatives) due to poor hydrogen absorption .
  • Chiral control : Achieving enantiomeric purity often requires chiral auxiliaries or catalysts, such as phosphino-pyrrolidine ligands .

Q. Table 1: Synthetic Routes and Yields

MethodKey ReagentsYield (%)LimitationsReference
Reductive CyclizationH₂, Pd/C60-70Byproduct formation
Demethylation AttemptsHI<10Resinous byproducts
Chiral Resolution(R)-PPro Ligand85-90Requires specialized ligands

Q. How is this compound characterized for purity and structural confirmation?

Methodological Answer:

  • Chromatography : HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) identifies impurities like 4-cyclohexylbutanoic acid .
  • Spectroscopy : ¹H/¹³C NMR confirms stereochemistry; aromatic protons near 7.2 ppm and cyclohexyl signals at 1.4-2.0 ppm are diagnostic .
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated in ethyl 3-(4-chlorophenyl)-pyrrolo[3,2-d]pyrimidine derivatives .

Q. What are the critical physical properties and solubility profiles of this compound?

Methodological Answer:

  • Solubility : Poor aqueous solubility (0.71 g/L at 25°C), necessitating organic solvents (e.g., DMSO, ethanol) for in vitro assays .
  • Thermal Stability : Decomposes above 213°C; store at 2-8°C under inert gas to prevent degradation .
  • Calculated Properties : Density (1.164 g/cm³) and logP (3.2) predicted via ACD/Labs software guide formulation strategies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of pyrrolidine derivatives?

Methodological Answer:

  • Comparative Assays : Standardize in vivo models (e.g., dog hypertension assays) to compare this compound with analogs like 2-(2-naphthyl)pyrrolidine .
  • SAR Analysis : Modify substituents (e.g., trifluoromethyl groups) to assess impact on efficacy, as seen in (R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride .
  • Metabolic Profiling : LC-MS/MS identifies active metabolites that may explain discrepancies between in vitro and in vivo data .

Q. What strategies enable enantioselective synthesis of this compound?

Methodological Answer:

  • Chiral Catalysts : Use (R)-2-(methoxymethyl)pyrrolidine or phosphino-pyrrolidine ligands to induce asymmetry during cyclization .
  • Dynamic Resolution : Combine kinetic resolution with enzymatic catalysts (e.g., lipases) to enhance enantiomeric excess (ee > 95%) .
  • Crystallization-Induced Diastereomer Transformation : Separate diastereomers via salt formation with chiral acids (e.g., tartaric acid) .

Q. How does the compound’s stereochemistry influence its application in asymmetric catalysis?

Methodological Answer:

  • Ligand Design : The (R)-configuration in phosphino-pyrrolidine ligands (e.g., (R)-PPro) enhances stereocontrol in Mo₃S₄ cluster synthesis .
  • Substrate Scope : Test catalytic efficiency in C–C bond-forming reactions (e.g., Michael additions) to compare with (S)-enantiomers .
  • Mechanistic Studies : DFT calculations map transition states to rationalize enantioselectivity trends .

Q. What analytical methods address stability challenges under varying experimental conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40-60°C), light (ICH Q1B), and pH extremes (2-12) to identify degradation products via HPLC-MS .
  • Accelerated Stability Testing : Monitor impurity profiles (e.g., 4-cyclohexylbutanoic acid) over 6 months at 25°C/60% RH .
  • Microscopy : SEM detects crystallinity changes impacting solubility .

Q. Table 2: Stability-Indicating Analytical Methods

ConditionMethodKey Degradation ProductReference
Heat (60°C, 1 week)HPLC-UVCyclohexyl oxidation byproduct
UV Light (ICH Q1B)LC-MS/MSPyrrolidine ring-opened species
Acidic HydrolysisNMRChlorinated derivatives

Q. What are the best practices for handling and storing this compound?

Methodological Answer:

  • Safety Protocols : Use gloveboxes for air-sensitive steps; PPE (nitrile gloves, goggles) prevents dermal exposure .
  • Storage : Store at -20°C under argon in amber vials to prevent photodegradation .
  • Waste Disposal : Neutralize acidic byproducts before incineration to avoid halogenated emissions .

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